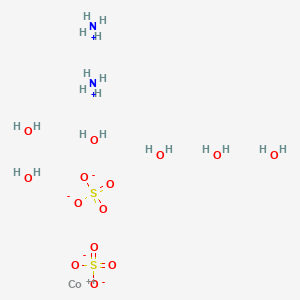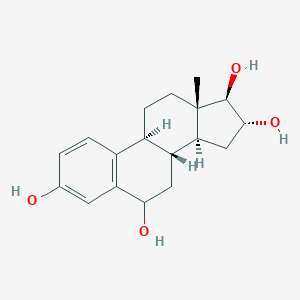
6-Hydroxyestriol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxyestriol (6-OHE) is a naturally occurring estrogen metabolite that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is produced in the body as a result of estrogen metabolism and has been found to possess a range of biological activities.
作用機序
The mechanism of action of 6-Hydroxyestriol is not fully understood, but it is believed to act through a number of different pathways. One proposed mechanism is that 6-Hydroxyestriol may act as an estrogen receptor modulator, binding to estrogen receptors and altering their activity. Additionally, 6-Hydroxyestriol has been found to induce apoptosis in cancer cells, which may contribute to its anti-cancer effects.
生化学的および生理学的効果
In addition to its anti-cancer and anti-inflammatory properties, 6-Hydroxyestriol has been found to have a number of other biochemical and physiological effects. For example, it has been shown to have antioxidant properties, and may be useful in the prevention and treatment of oxidative stress-related diseases such as Alzheimer's disease. Additionally, 6-Hydroxyestriol has been found to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Parkinson's disease.
実験室実験の利点と制限
One advantage of studying 6-Hydroxyestriol in the lab is that it is a naturally occurring compound, which means that it is readily available for use in experiments. Additionally, because it is produced in the body, it is relatively safe and non-toxic. However, one limitation of studying 6-Hydroxyestriol is that it is present in low concentrations in the body, which can make it difficult to study.
将来の方向性
There are a number of future directions for research on 6-Hydroxyestriol. One area of interest is the development of new therapeutic applications for the compound. For example, 6-Hydroxyestriol may be useful in the treatment of other types of cancer, or in the prevention of age-related diseases such as osteoporosis. Additionally, further research is needed to better understand the mechanism of action of 6-Hydroxyestriol, which may help to identify new therapeutic targets for the compound.
Conclusion:
In conclusion, 6-Hydroxyestriol is a naturally occurring estrogen metabolite that has potential therapeutic applications in a number of different areas. While the compound's mechanism of action is not fully understood, it has been found to possess a range of biological activities that make it an attractive target for further research. As new applications for 6-Hydroxyestriol are discovered, it is likely that this compound will continue to be an important area of study in the scientific community.
合成法
6-Hydroxyestriol is synthesized in the body through the metabolism of estradiol. Specifically, it is produced through the hydroxylation of estradiol at the C6 position by the enzyme cytochrome P450. This reaction takes place primarily in the liver and results in the formation of 6-Hydroxyestriol, which is then excreted in the urine.
科学的研究の応用
The potential therapeutic applications of 6-Hydroxyestriol have been investigated in a number of scientific studies. One area of research has focused on the compound's anti-cancer properties. Studies have shown that 6-Hydroxyestriol has anti-proliferative effects on breast cancer cells, and may be useful in the prevention and treatment of breast cancer. Additionally, 6-Hydroxyestriol has been found to have anti-inflammatory properties, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
CAS番号 |
14507-00-7 |
|---|---|
製品名 |
6-Hydroxyestriol |
分子式 |
C18H24O4 |
分子量 |
304.4 g/mol |
IUPAC名 |
(8R,9S,13S,14S,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6,16,17-tetrol |
InChI |
InChI=1S/C18H24O4/c1-18-5-4-11-10-3-2-9(19)6-13(10)15(20)7-12(11)14(18)8-16(21)17(18)22/h2-3,6,11-12,14-17,19-22H,4-5,7-8H2,1H3/t11-,12-,14+,15?,16-,17+,18+/m1/s1 |
InChIキー |
AAKRPOLRKWJRRV-ZVBAVIFISA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CC(C4=C3C=CC(=C4)O)O |
SMILES |
CC12CCC3C(C1CC(C2O)O)CC(C4=C3C=CC(=C4)O)O |
正規SMILES |
CC12CCC3C(C1CC(C2O)O)CC(C4=C3C=CC(=C4)O)O |
同義語 |
6 alpha-hydroxyestriol 6-hydroxyestriol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



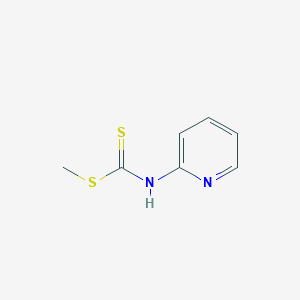
![9,10-Anthracenedione, 1-amino-4-[(2,4-dinitrophenyl)amino]-](/img/structure/B78599.png)
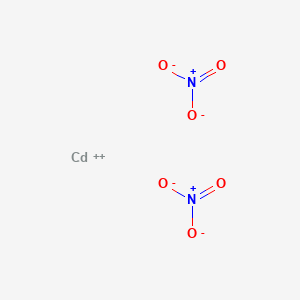

![1-(2-Chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3,5,6-tetramethylphenyl]-1-nitrosourea](/img/structure/B78603.png)
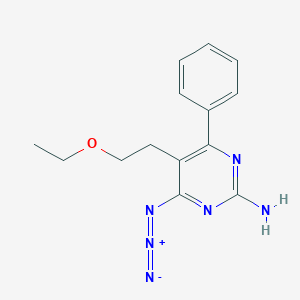
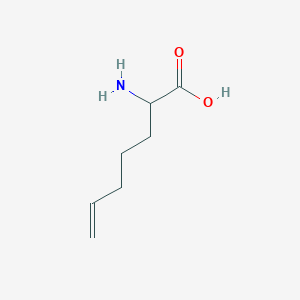
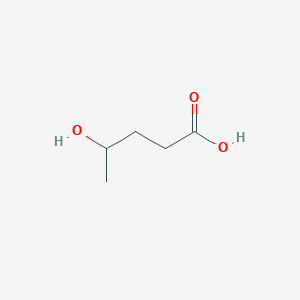
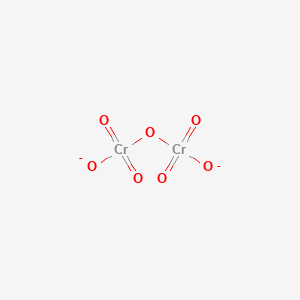
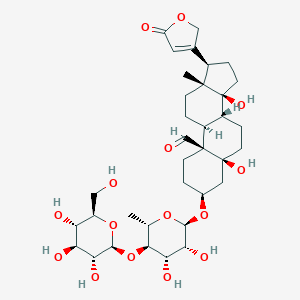
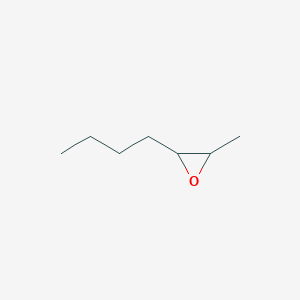
![Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis-](/img/structure/B78617.png)
